2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid
CAS No.:
Cat. No.: VC13809992
Molecular Formula: C12H7ClO3
Molecular Weight: 234.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClO3 |
|---|---|
| Molecular Weight | 234.63 g/mol |
| IUPAC Name | 2-(6-chloronaphthalen-2-yl)-2-oxoacetic acid |
| Standard InChI | InChI=1S/C12H7ClO3/c13-10-4-3-7-5-9(11(14)12(15)16)2-1-8(7)6-10/h1-6H,(H,15,16) |
| Standard InChI Key | QVXWWIAEWXXDKY-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Cl)C=C1C(=O)C(=O)O |
Introduction
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid is an organic compound featuring a naphthalene ring substituted with a chlorine atom at the 6-position and an oxoacetic acid group at the 2-position. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and potential applications.
Synthetic Routes
The synthesis of 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid typically involves the reaction of 6-chloronaphthalene with oxalyl chloride in the presence of a catalyst like aluminum chloride. This process forms the desired product through a series of controlled reactions.
Synthetic Steps
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Starting Materials: 6-Chloronaphthalene and oxalyl chloride.
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Catalyst: Aluminum chloride.
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Reaction Conditions: The reaction is typically carried out under anhydrous conditions to ensure the formation of the oxoacetic acid group.
Chemical Reactions
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
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Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form derivatives such as carboxylic acids or ketones.
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Reduction: Reduction reactions can modify the functional groups present, using reagents like lithium aluminum hydride or sodium borohydride.
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Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions, using nucleophilic substitution reactions with reagents like sodium methoxide.
Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Aqueous or organic solvents, controlled temperature |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions, inert atmosphere |
| Substitution | Sodium methoxide, Potassium tert-butoxide | Polar aprotic solvents, controlled temperature |
Applications in Research and Industry
2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid has several applications:
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Chemistry: It serves as a building block for synthesizing more complex organic molecules.
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Biology: Used in studies involving enzyme inhibition and protein interactions.
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Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Biological Activity
The compound exhibits potential biological activities, including antimicrobial and antioxidant effects. These properties make it a subject of interest in medicinal chemistry for developing new therapeutic agents.
Biological Activity and Potential Therapeutic Applications
Research indicates that 2-(6-Chloronaphthalen-2-yl)-2-oxoacetic acid possesses antimicrobial properties against various pathogens. It also shows antioxidant activity, which could be beneficial in reducing oxidative stress.
Antimicrobial Activity
| Pathogen | MIC (Minimum Inhibitory Concentration) |
|---|---|
| Staphylococcus aureus | Comparable to established antibiotics |
| Escherichia coli | Comparable to established antibiotics |
Antioxidant Activity
The compound exhibits significant scavenging activity against free radicals, suggesting potential applications in treating oxidative stress-related diseases.
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